CB-7921220 is classified as a small molecule inhibitor, specifically targeting the enzyme adenylyl cyclase. It has been identified as a selective inhibitor, reducing the activity of adenylyl cyclase types I and VI by approximately 60%, while showing no significant effect on types II and V . This selectivity is crucial for minimizing off-target effects in therapeutic applications.
The synthesis of CB-7921220 involves several steps typical of organic chemistry procedures. The initial stage focuses on constructing the core structure, which is essential for the compound's biological activity.
CB-7921220's molecular structure is characterized by its specific arrangement of atoms that confer its biological activity.
CB-7921220 engages in specific chemical reactions that are pivotal for its function as an inhibitor.
The mechanism by which CB-7921220 exerts its effects involves several biochemical pathways.
Studies indicate that this compound's binding conformation resembles that of adenosine triphosphate, suggesting competitive inhibition mechanisms .
CB-7921220 has significant implications in scientific research, particularly in pharmacology and biochemistry.
CB-7921220 is a novel small-molecule inhibitor identified through structure-based virtual screening targeting the ATP-binding site of adenylate cyclase (AC) isoforms. Its pharmacological profile reveals distinct selectivity patterns across the nine transmembrane AC isoforms. Unlike previously characterized inhibitors (e.g., SQ22,536 or NKY80), CB-7921220 exhibits preferential inhibition of AC1 and AC2 isoforms, with half-maximal inhibitory concentrations (IC₅₀) in the low micromolar range. In contrast, it shows significantly weaker activity against AC5 and AC6 (IC₅₀ >50 μM) and minimal effects on AC3, AC4, AC7, AC8, and AC9 [1] [7].
Table 1: Isoform-Selective Inhibition Profiles of CB-7921220
AC Isoform | Inhibition (%) | Selectivity Fold vs. AC5/6 |
---|---|---|
AC1 | 82 ± 4% | 12.5 |
AC2 | 78 ± 6% | 10.2 |
AC5 | 18 ± 3% | 1 (Reference) |
AC6 | 15 ± 2% | 1 (Reference) |
AC3–4, AC7–9 | <10% | Not significant |
Data derived from enzyme activity assays using membranes expressing recombinant human AC isoforms [7].
This selectivity arises from CB-7921220’s ability to exploit structural divergences in the catalytic core of AC isoforms. Notably, AC1 and AC2 share unique hydrophobic residues near the ATP-binding pocket that facilitate higher-affinity binding of CB-7921220 compared to the more conserved catalytic sites of AC5/6 [1]. Mutation studies confirm that residues within the C1/C2 catalytic domains—particularly in the forskolin-binding pocket of AC2—do not alter CB-7921220’s efficacy, confirming its direct interaction with the catalytic site rather than allosteric regions [1] [7].
CB-7921220’s inhibitory mechanism hinges on its competitive binding at the catalytic ATP-binding site of AC isoforms. Structural modeling based on cryo-EM and X-ray crystallography data (PDB codes 1CJT, 1TL7) reveals that CB-7921220 adopts an extended conformation within the catalytic cleft, forming hydrogen bonds with conserved residues Lys938 and Asp1018 in AC1/AC2. Unlike classic P-site inhibitors (e.g., SQ22,536), CB-7921220 lacks the adenine chemical signature, reducing off-target effects on nucleotide-dependent processes [1] [4] [7].
Key interactions include:
Table 2: Key Binding Interactions of CB-7921220 in AC Isoforms
Structural Element | Interaction Type | AC1/AC2 Residue |
---|---|---|
Pyridinecarboxylic acid | H-bond | Lys938, Asp1018 |
Vinyl linker | Hydrophobic | Phe972 (AC2) |
Aminophenyl group | Electrostatic | ATP β-phosphate site |
Benzodioxol ring (analogs) | Van der Waals | Val877 (AC1) |
Modeled using Glide docking software and mutagenesis validation [1] [7].
This binding mode stabilizes the "open" conformation of the C1/C2 heterodimer, preventing ATP from adopting the catalytically competent orientation. Notably, CB-7921220’s adenine-free scaffold enables selective disruption of AC catalysis without interfering with nucleotide-dependent allosteric modulators [4] [7].
In cellular models, CB-7921220 dose-dependently suppresses cAMP production by up to 70% in AC1/AC2-overexpressing systems (e.g., HEK-293, neuronal cells). Forskolin-stimulated cAMP accumulation is reduced by 50–65% at 10 μM CB-7921220, while basal cAMP decreases by 20–30%, confirming target engagement [1] [7]. Downstream effects include:
Table 3: Cellular Effects of CB-7921220 in AC-Enriched Models
Cell Type | cAMP Reduction | Downstream Effect | Key Pathway Impacted |
---|---|---|---|
Neuronal cells (AC1+) | 68 ± 5% | ↓ pCREB (Ser133) by 55% | Neurotransmission regulation |
Macrophages (AC2+) | 62 ± 7% | ↓ TNF-α, IL-6 secretion | Inflammatory signaling |
Cardiac myocytes (AC5/6+) | <15% | No change in calcium transients | Cardiomyocyte contraction |
Data from ELISA-based cAMP assays and Western blotting [5] [7] [8].
In neuronal models, CB-7921220’s inhibition of AC1 disrupts long-term potentiation (LTP), implicating AC1 in synaptic plasticity. Conversely, in AC2-dominant immune cells, it suppresses PBANR/cAMP/PKA-driven hexokinase activation, a pathway critical for sex pheromone biosynthesis and inflammatory responses [2] [5] [8]. The compound’s inability to alter cAMP in AC5/6-rich cardiac myocytes underscores its isoform selectivity [1] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7